2'-Oxo Ifosfamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

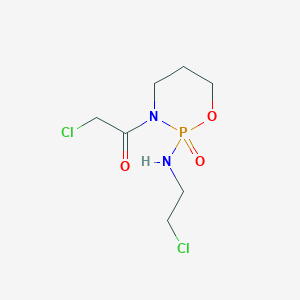

2-chloro-1-[2-(2-chloroethylamino)-2-oxo-1,3,2λ5-oxazaphosphinan-3-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13Cl2N2O3P/c8-2-3-10-15(13)11(7(12)6-9)4-1-5-14-15/h1-6H2,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJRISYCCYWZCOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(P(=O)(OC1)NCCCl)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N2O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119670-13-2 | |

| Record name | 2'-Oxo ifosfamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119670132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-OXO IFOSFAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SD8LX239CL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2'-Oxoifosfamide (4-Ketoifosfamide)

This document provides a comprehensive technical overview for the chemical synthesis, purification, and analytical characterization of 2'-Oxoifosfamide, also known as 4-Ketoifosfamide. As a key, yet inactive, metabolite of the widely used chemotherapeutic agent Ifosfamide, the availability of pure 2'-Oxoifosfamide as a reference standard is critical for researchers in pharmacology, drug metabolism, and toxicology to accurately quantify metabolic pathways and investigate drug-related toxicities.

Introduction: The Metabolic Fate of Ifosfamide

Ifosfamide (IFO) is an oxazaphosphorine alkylating agent that requires metabolic activation to exert its cytotoxic effects against a range of cancers[1]. It is a prodrug, meaning it is administered in an inactive form and converted to its active state within the body. The primary activation step, occurring in the liver, is catalyzed by cytochrome P450 enzymes (primarily CYP3A4 and CYP2B6) to produce 4-hydroxyifosfamide (4-OH-IFO)[2][3].

4-OH-IFO exists in equilibrium with its tautomer, aldoifosfamide[4]. This equilibrium is pivotal; aldoifosfamide can spontaneously decompose to yield the ultimate cytotoxic agent, isophosphoramide mustard, and the urotoxic byproduct, acrolein[3][5]. Alternatively, 4-OH-IFO can be detoxified through oxidation by alcohol dehydrogenase to form the stable, inactive metabolite 4-ketoifosfamide (2'-Oxoifosfamide)[3]. The synthesis and isolation of 4-ketoifosfamide are therefore essential for creating analytical standards to study this crucial detoxification pathway, which directly impacts the therapeutic efficacy and toxicity profile of Ifosfamide treatment[6][7].

Detailed Synthesis Protocol

This protocol is a representative method based on established principles of organic oxidation. Researchers should optimize conditions based on their specific starting materials and equipment.

Materials:

-

4-Hydroxyifosfamide precursor

-

Pyridinium chlorochromate (PCC) or Oxalyl chloride/DMSO (for Swern oxidation)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Triethylamine (for Swern oxidation)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes (for chromatography)

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the 4-hydroxyifosfamide precursor (1.0 eq) in anhydrous DCM.

-

Addition of Oxidant:

-

For PCC Oxidation: Add PCC (approx. 1.5 eq) to the solution in one portion. Stir the resulting mixture at room temperature.

-

For Swern Oxidation: Cool the DCM solution to -78 °C (dry ice/acetone bath). Slowly add a solution of oxalyl chloride (1.2 eq) in DCM, followed by anhydrous DMSO (2.5 eq). After stirring for 30 minutes, add the 4-hydroxyifosfamide solution. Stir for another hour, then add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.

-

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Upon completion, filter the reaction mixture through a pad of celite or silica gel to remove the chromium salts (for PCC) or quench with water (for Swern). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 2'-Oxoifosfamide as a solid.

Purification and Isolation

Achieving high purity is paramount for an analytical standard. The primary method for purifying 2'-Oxoifosfamide is preparative High-Performance Liquid Chromatography (HPLC), which offers superior resolution compared to standard column chromatography.

Preparative HPLC Protocol

System & Column:

-

A preparative HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 20 mm, 10 µm particle size).

Method Parameters:

-

Mobile Phase: A gradient of acetonitrile in water is typically effective. For example, a linear gradient from 20% to 80% acetonitrile over 30 minutes.

-

Flow Rate: Dependent on column diameter, typically 15-20 mL/min.

-

Detection: UV absorbance at a low wavelength, such as 195-210 nm, where the molecule absorbs.[8][9]

-

Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase composition.

Procedure:

-

Equilibrate the column with the initial mobile phase conditions.

-

Inject the dissolved crude sample onto the column.

-

Run the gradient method and collect fractions corresponding to the main product peak.

-

Analyze the collected fractions by analytical HPLC to assess purity.

-

Pool the pure fractions and remove the solvent via lyophilization or rotary evaporation to obtain the purified 2'-Oxoifosfamide.

Analytical Characterization

Once synthesized and purified, the identity and purity of 2'-Oxoifosfamide must be unequivocally confirmed. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and analytical HPLC is the standard approach.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure. For 2'-Oxoifosfamide, ¹H, ¹³C, and ³¹P NMR are all highly informative. The key diagnostic feature is the absence of the C4 proton signal (which would be present in 4-hydroxyifosfamide) and the appearance of a ketone carbon signal around 200-210 ppm in the ¹³C spectrum. ³¹P NMR is particularly useful for oxazaphosphorines, giving a clean, single peak in a characteristic region.[11]

| Nucleus | Expected Chemical Shifts (δ, ppm) | Key Features for Confirmation |

| ¹H NMR | 3.0 - 4.5 ppm (CH₂ groups adjacent to N and P) | Complex multiplets corresponding to the protons on the ring and chloroethyl side chains. Absence of a signal for a proton on C4. |

| ¹³C NMR | ~40-50 ppm (-CH₂Cl), ~50-60 ppm (ring carbons) | Presence of a carbonyl (C=O) signal in the downfield region (~200 ppm). Signals for all 7 carbon atoms should be present. |

| ³¹P NMR | ~10-15 ppm | A single sharp peak, confirming the integrity of the phosphorus center. |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), is used to confirm the elemental composition. Tandem MS (MS/MS) provides fragmentation data that serves as a structural fingerprint.[12]

| Parameter | Expected Value / Observation |

| Molecular Formula | C₇H₁₁Cl₂N₂O₃P |

| Exact Mass | 275.9833 |

| [M+H]⁺ (m/z) | 276.9911 |

| Key MS/MS Fragments | Loss of chloroethyl groups, cleavage of the P-N bond, and other characteristic fragmentations of the oxazaphosphorine ring as detailed in fragmentation studies.[12] |

High-Performance Liquid Chromatography (HPLC)

Analytical HPLC is the gold standard for determining the purity of the final compound. A reversed-phase method is typically employed.

Analytical HPLC Protocol:

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm) [8] |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile:Water [9] |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 195 nm [9] |

| Injection Volume | 10 µL |

| Expected Result | A single major peak with >98% purity by area percentage. |

Conclusion

The synthesis and characterization of 2'-Oxoifosfamide (4-ketoifosfamide) is a critical task for supporting advanced research in cancer therapy. By mimicking the biological detoxification pathway, this important metabolite can be reliably produced in the laboratory. Rigorous purification by preparative HPLC and comprehensive characterization using NMR, MS, and analytical HPLC ensure the generation of a high-purity reference standard. Such a standard is indispensable for drug metabolism studies, pharmacokinetic modeling, and the development of strategies to optimize the therapeutic window of Ifosfamide.

References

-

Title: Ifosfamide metabolism and pharmacokinetics (review) Source: PubMed URL: [Link]

-

Title: Clinical pharmacokinetics and pharmacodynamics of ifosfamide and its metabolites Source: PubMed URL: [Link]

-

Title: Metabolism and pharmacokinetics of oral and intravenous ifosfamide Source: PubMed URL: [Link]

-

Title: Clinical Pharmacokinetics and Pharmacodynamics of Ifosfamide and its Metabolites | Request PDF Source: ResearchGate URL: [Link]

-

Title: Ifosfamide Pathway, Pharmacokinetics Source: PharmGKB URL: [Link]

-

Title: Stereospecific synthesis of chiral metabolites of ifosfamide and their determination in the urine Source: PubMed URL: [Link]

-

Title: The analysis of ifosfamide and its metabolites (review) Source: PubMed URL: [Link]

-

Title: Development and Validation of RP-HPLC Methods for the Analysis of Ifosfamide and Mesna Source: ResearchGate URL: [Link]

-

Title: Oxime derivatives of the intermediary oncostatic metabolites of cyclophosphamide and ifosfamide: synthesis and deuterium labeling for applications to metabolite quantification Source: PubMed URL: [Link]

-

Title: Identification of new metabolites of ifosfamide in rat urine using ion cluster technique Source: ScienceDirect URL: [Link]

-

Title: Ifosfamide Assay Analyzed with HPLC – AppNote Source: MicroSolv URL: [Link]

-

Title: Enantioselective Liquid Chromatography – Mass Spectrometry Assay for the Determination of Ifosfamide and Identification of the N-Dechloroethylated Metabolites of Ifosfamide in Human Plasma Source: PMC - NIH URL: [Link]

-

Title: High-performance liquid chromatographic-fluorescent method to determine chloroacetaldehyde, a neurotoxic metabolite of the anticancer drug ifosfamide, in plasma and in liver microsomal incubations Source: PubMed URL: [Link]

-

Title: Synthesis of side‐chain‐substituted ifosfamide analogs | Request PDF Source: ResearchGate URL: [Link]

-

Title: Pathways of metabolism of ifosfamide. | Download Scientific Diagram Source: ResearchGate URL: [Link]

-

Title: Determination of ifosfamide by HPLC using on-line sample preparation Source: PubMed URL: [Link]

-

Title: Synthesis and antitumor activity of analogues of ifosfamide modified in the N-(2-chloroethyl) group Source: PubMed URL: [Link]

-

Title: Phase I trial and pharmacokinetic analysis of ifosfamide in cats with sarcomas Source: AVMA Journals URL: [Link]

-

Title: A New Method to Quantify Ifosfamide Blood Levels Using Dried Blood Spots and UPLC-MS/MS in Paediatric Patients with Embryonic Solid Tumours Source: PMC - NIH URL: [Link]

-

Title: PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics Source: PubMed URL: [Link]

-

Title: Synthesis and antitumor activity of two ifosfamide analogs with a five-membered ring Source: PubMed URL: [Link]

- Title: WO1997022614A1 - Ifosfamide, analogues thereof and their preparation Source: Google Patents URL

-

Title: Tandem mass spectrometric analysis of cyclophosphamide, ifosfamide and their metabolites Source: PubMed URL: [Link]

- Title: US6187941B1 - Process for the preparation of oxazaphosphorine-2-amines Source: Google Patents URL

- Title: CN111943979B - Ifosfamide intermediate, preparation method and application thereof Source: Google Patents URL

-

Title: Synthesis and biological activities of 2-oxocycloalkylsulfonamides Source: PubMed URL: [Link]

-

Title: Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties Source: PMC - NIH URL: [Link]

-

Title: Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry: Complementary Approaches to Analyze the Metabolome Source: ResearchGate URL: [Link]

-

Title: Structural identification and metabolic profiling of the new psychoactive substance 2-fluoro-2-oxo-PCPr using NMR and LC-QTOF-MS Source: PubMed URL: [Link]

-

Title: Synthesis of 1,2-oxaphosphinane 2-oxides and 1,2-oxaphosphinine 2-oxides: δ-Phosphonolactones and δ-phosphinolactones | Request PDF Source: ResearchGate URL: [Link]

-

Title: Application of 2D NMR Spectroscopy in Combination with Chemometric Tools for Classification of Natural Lignins Source: MDPI URL: [Link]

-

Title: SNIF-NMR—Part 2: Isotope Ratios as Tracers of Chemical and Biochemical Mechanistic Pathways Source: ResearchGate URL: [Link]

-

Title: The rapid preparation of 2-aminosulfonamide-1,3,4-oxadiazoles using polymer-supported reagents and microwave heating Source: Baxendale Group Publications URL: [Link]

Sources

- 1. ClinPGx [clinpgx.org]

- 2. researchgate.net [researchgate.net]

- 3. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. avmajournals.avma.org [avmajournals.avma.org]

- 5. researchgate.net [researchgate.net]

- 6. Clinical pharmacokinetics and pharmacodynamics of ifosfamide and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The analysis of ifosfamide and its metabolites (review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Ifosfamide Assay Analyzed with HPLC – AppNote [mtc-usa.com]

- 10. researchgate.net [researchgate.net]

- 11. Stereospecific synthesis of chiral metabolites of ifosfamide and their determination in the urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tandem mass spectrometric analysis of cyclophosphamide, ifosfamide and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vivo Formation of 2'-Oxoifosfamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ifosfamide, a cornerstone of various chemotherapy regimens, is a prodrug that requires metabolic activation to exert its cytotoxic effects. While its primary metabolic pathways—4-hydroxylation and N-dechloroethylation—have been extensively studied, the formation of all its in vivo metabolites is not fully elucidated. This technical guide provides a comprehensive overview of the in vivo formation of a lesser-known metabolite, 2'-Oxoifosfamide. We will delve into the core metabolic landscape of ifosfamide, pinpointing the enzymatic drivers and chemical transformations that lead to the generation of its various byproducts, including the putative pathway to 2'-Oxoifosfamide. This document will further explore the analytical methodologies for the detection and quantification of ifosfamide and its metabolites, and discuss the potential toxicological implications of 2'-Oxoifosfamide.

The Metabolic Journey of Ifosfamide: A Prerequisite to Understanding its Byproducts

Ifosfamide is an oxazaphosphorine alkylating agent, structurally analogous to cyclophosphamide.[1] Its therapeutic efficacy is entirely dependent on its biotransformation in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system.[2] Two major competing metabolic pathways govern the fate of ifosfamide in vivo:

-

The Activation Pathway (4-Hydroxylation): This pathway is initiated by the hydroxylation of ifosfamide at the C4 position of the oxazaphosphorine ring, a reaction predominantly catalyzed by CYP3A4 and CYP2B6.[2] This enzymatic step yields the unstable intermediate, 4-hydroxyifosfamide. This intermediate exists in equilibrium with its tautomer, aldoifosfamide.[3] Aldoifosfamide then undergoes spontaneous, non-enzymatic degradation to produce the ultimate alkylating agent, isophosphoramide mustard , and a toxic byproduct, acrolein .[3] Isophosphoramide mustard is responsible for the desired cytotoxic effect by cross-linking DNA in cancer cells, leading to apoptosis.[3] Acrolein, on the other hand, is a highly reactive aldehyde that can cause hemorrhagic cystitis, a significant dose-limiting toxicity of ifosfamide therapy.[3]

-

The Deactivation/Toxification Pathway (N-Dechloroethylation): This pathway involves the removal of one of the 2-chloroethyl side chains from the nitrogen atom of the oxazaphosphorine ring. This reaction, also mediated by CYP3A4 and CYP2B6, results in the formation of dechloroethylated ifosfamide metabolites and the highly toxic byproduct, chloroacetaldehyde (CAA) .[2][4] Chloroacetaldehyde is a major contributor to the neurotoxicity and nephrotoxicity associated with ifosfamide treatment.[5][6] It is believed to exert its toxic effects by depleting glutathione stores and inhibiting mitochondrial respiration.[7]

dot graph Ifosfamide_Metabolism { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Ifosfamide [label="Ifosfamide", fillcolor="#FBBC05", fontcolor="#202124"]; N_Dechloroethylation [label="N-Dechloroethylation\n(CYP3A4, CYP2B6)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydroxylation [label="4-Hydroxylation\n(CYP3A4, CYP2B6)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Dechloro_IF [label="Dechloroethylated\nMetabolites"]; CAA [label="Chloroacetaldehyde\n(Neurotoxicity, Nephrotoxicity)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydroxy_IF [label="4-Hydroxyifosfamide"]; Aldo_IF [label="Aldoifosfamide"]; Isophosphoramide_Mustard [label="Isophosphoramide Mustard\n(Therapeutic Effect)"]; Acrolein [label="Acrolein\n(Urotoxicity)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Unraveling the Formation of 2'-Oxoifosfamide: A Putative Pathway

The metabolite 2'-Oxoifosfamide, also known by its systematic name 3-(chloroacetyl)-N-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-amine 2-oxide, is not a product of the primary metabolic pathways of ifosfamide.[8][9][10] Its chemical structure, featuring a chloroacetyl group, strongly suggests its formation via a secondary reaction involving a reactive metabolite.

The most plausible precursor for the formation of 2'-Oxoifosfamide is one of the dechloroethylated metabolites of ifosfamide reacting with chloroacetaldehyde (CAA), the toxic byproduct of the N-dechloroethylation pathway. This proposed mechanism involves the acylation of the nitrogen atom within the oxazaphosphorine ring of a dechloroethylated ifosfamide molecule by a reactive form of CAA.

dot graph Putative_Formation_of_2_Oxoifosfamide { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Ifosfamide [label="Ifosfamide", fillcolor="#FBBC05", fontcolor="#202124"]; N_Dechloroethylation [label="N-Dechloroethylation\n(CYP3A4, CYP2B6)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dechloro_IF [label="Dechloroethylated\nIfosfamide"]; CAA [label="Chloroacetaldehyde\n(CAA)"]; Acylation [label="Acylation Reaction\n(Putative)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxo_IF [label="2'-Oxoifosfamide", fillcolor="#FBBC05", fontcolor="#202124"];

While direct enzymatic catalysis for this specific acylation reaction has not been definitively identified in the literature, it is plausible that this could occur non-enzymatically in vivo due to the high reactivity of chloroacetaldehyde, especially in cellular compartments where both precursor molecules may be present. Further research is warranted to isolate and characterize the specific enzymes or conditions that may facilitate this reaction.

Analytical Methodologies for the Detection and Quantification of Ifosfamide and its Metabolites

The analysis of ifosfamide and its diverse range of metabolites in biological matrices such as plasma and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. A variety of analytical techniques have been employed for this purpose.

| Analytical Technique | Target Analytes | Sample Preparation | Key Features |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Ifosfamide, dechloroethylated metabolites, 4-hydroxyifosfamide (as a derivative) | Liquid-liquid extraction, derivatization (e.g., silylation) | High sensitivity and specificity, allows for the resolution of enantiomers with chiral columns.[11][12] |

| High-Performance Liquid Chromatography (HPLC) | Ifosfamide and its major metabolites | Solid-phase extraction, protein precipitation | Robust and widely available, can be coupled with various detectors (UV, MS). |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Comprehensive profiling of ifosfamide and its metabolites | Solid-phase extraction, direct injection (for urine) | High sensitivity and specificity, allows for the simultaneous quantification of multiple analytes. |

| ³¹P Nuclear Magnetic Resonance (³¹P-NMR) Spectroscopy | Phosphorus-containing metabolites (Ifosfamide, dechloroethylated metabolites) | Minimal sample preparation for urine | Non-destructive, provides structural information.[13][14] |

Experimental Protocol: Quantification of Ifosfamide and its N-Dechloroethylated Metabolites in Urine by ³¹P-NMR Spectroscopy

This protocol is adapted from the methodology described by Misiura et al. (2003).[14]

-

Sample Collection and Preparation:

-

Collect urine samples from patients receiving ifosfamide therapy.

-

Thaw frozen urine samples at room temperature.

-

To a 500 µL aliquot of urine, add 50 µL of a suitable internal standard (e.g., a known concentration of a stable organophosphorus compound) and 50 µL of D₂O (for field frequency lock).

-

Vortex the sample for 30 seconds to ensure homogeneity.

-

Centrifuge the sample at 10,000 x g for 5 minutes to pellet any particulate matter.

-

Transfer the supernatant to a 5 mm NMR tube.

-

-

NMR Data Acquisition:

-

Acquire ³¹P-NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Use a proton-decoupled pulse sequence to simplify the spectra and improve sensitivity.

-

Set the spectral width to cover the expected chemical shift range of ifosfamide and its metabolites.

-

Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

Data Analysis:

-

Process the NMR data using appropriate software (e.g., applying Fourier transformation, phase correction, and baseline correction).

-

Identify the signals corresponding to ifosfamide and its N-dechloroethylated metabolites based on their characteristic chemical shifts.

-

Integrate the area under each peak of interest and the internal standard.

-

Calculate the concentration of each metabolite relative to the known concentration of the internal standard.

-

Toxicological Implications of 2'-Oxoifosfamide

The toxicological profile of 2'-Oxoifosfamide has not been extensively studied. However, based on its chemical structure, some potential toxicities can be inferred. The presence of the chloroacetyl group, a known reactive moiety, suggests that 2'-Oxoifosfamide could act as an alkylating agent, similar to isophosphoramide mustard, but with different chemical properties and biological targets.

Furthermore, the formation of 2'-Oxoifosfamide consumes chloroacetaldehyde, a highly toxic metabolite. Therefore, the formation of this byproduct could potentially be viewed as a minor detoxification pathway for chloroacetaldehyde. However, the intrinsic toxicity of 2'-Oxoifosfamide itself needs to be experimentally determined to fully understand its role in the overall toxicity profile of ifosfamide.

Conclusion and Future Directions

The in vivo metabolism of ifosfamide is a complex interplay of enzymatic activation, deactivation, and toxification pathways. While the formation of the therapeutically active isophosphoramide mustard and the major toxic metabolites, acrolein and chloroacetaldehyde, are well-established, the origins of minor metabolites such as 2'-Oxoifosfamide are less clear. The putative formation of 2'-Oxoifosfamide through the acylation of a dechloroethylated ifosfamide metabolite by chloroacetaldehyde provides a chemically plausible explanation that warrants further investigation.

Future research should focus on:

-

Definitive identification and quantification of 2'-Oxoifosfamide in biological samples from patients treated with ifosfamide. This would confirm its in vivo formation and establish its clinical relevance.

-

In vitro studies using liver microsomes or recombinant CYP enzymes to investigate the potential enzymatic involvement in the formation of 2'-Oxoifosfamide.

-

Toxicological evaluation of synthetic 2'-Oxoifosfamide to determine its cytotoxic, neurotoxic, and nephrotoxic potential.

A deeper understanding of the complete metabolic profile of ifosfamide, including the formation and biological activity of minor metabolites like 2'-Oxoifosfamide, will contribute to a more comprehensive picture of its pharmacology and toxicology. This knowledge can ultimately lead to strategies for optimizing ifosfamide therapy to maximize its therapeutic index.

References

- Kerbusch, T., de Kraker, J., de Bruijn, E. A., & Voûte, P. A. (2001). Clinical pharmacokinetics and pharmacodynamics of ifosfamide and its metabolites. Clinical pharmacokinetics, 40(1), 41–63.

- Misiura, K., Głodzinska, A., & Wójcik, J. (2003). Analysis of the urinary excretion of ifosfamide and its N-dechloroethylated metabolites in children using 31P-NMR spectroscopy. Arzneimittel-Forschung, 53(5), 372-377.

- Brüggemann, S. K., Kisro, J., & Wagner, T. (1997). Ifosfamide cytotoxicity on human tumor and renal cells: role of chloroacetaldehyde in comparison to 4-hydroxyifosfamide. Cancer research, 57(12), 2426–2430.

- Griffin, R. J., Stevens, M. F., & Slack, J. A. (1995). Human kidney tubules detoxify chloroacetaldehyde, a presumed nephrotoxic metabolite of ifosfamide. Cancer chemotherapy and pharmacology, 35(5), 375–380.

- Kerbusch, T., de Kraker, J., de Bruijn, E. A., & Voûte, P. A. (2001). Clinical pharmacokinetics and pharmacodynamics of ifosfamide and its metabolites. The University of Groningen research portal.

- Börner, K., Kisro, J., & Wagner, T. (2000). Metabolism of ifosfamide to chloroacetaldehyde contributes to antitumor activity in vivo.

- Kerbusch, T., de Kraker, J., de Bruijn, E. A., & Voûte, P. A. (2001). Clinical Pharmacokinetics and Pharmacodynamics of Ifosfamide and its Metabolites. Request PDF.

- Goren, M. P. (1991). Chloroacetaldehyde and Ifosfamide Toxicity. Grantome.

- Misiura, K., Głodzinska, A., & Wójcik, J. (2003). Analysis of the Urinary Excretion of Ifosfamide and its N-Dechloroethylated Metabolites in Children Using P-NMR Spectroscopy. Arzneimittel-Forschung, 53(5), 372-377.

- Springate, J. E. (1998). Ifosfamide metabolite chloroacetaldehyde causes renal dysfunction in vivo.

- Boddy, A. V., Proctor, M., Simmonds, D., Lind, M. J., & Idle, J. R. (1995). Pharmacokinetics, metabolism and clinical effect of ifosfamide in breast cancer patients. European journal of cancer (Oxford, England : 1990), 31A(1), 69–76.

- Lenz, E. M., Wilson, I. D., Timbrell, J. A., & Nicholson, J. K. (2000). A 1H NMR spectroscopic study of the biochemical effects of ifosfamide in the rat: evaluation of potential biomarkers. Xenobiotica; the fate of foreign compounds in biological systems, 30(10), 957–971.

- PharmGKB.

- Kurowski, V., & Wagner, T. (1997). Ifosfamide clinical pharmacokinetics. Clinical pharmacokinetics, 32(5), 351–366.

- National Center for Biotechnology Information. (2024). Ifosfamide.

- PharmGKB.

- Delahousse, J., Skarbek, C., Desbois, M., & Paci, A. (2020). Preactivation of ifosfamide (IFO) to bypass the toxic pathway....

- Eurofins. (2018). ANALYTICAL METHOD SUMMARIES.

- Zhang, J., Zhong, D., & Chen, X. (2005). Tandem mass spectrometric analysis of cyclophosphamide, ifosfamide and their metabolites. Rapid communications in mass spectrometry : RCM, 19(17), 2419–2428.

- Agency for Toxic Substances and Disease Registry. (1998). 6. ANALYTICAL METHODS.

- Eurofins. (2022). ANALYTICAL METHOD SUMMARIES.

- Wainer, I. W., Ducharme, M. P., & Granvil, C. P. (1995). Determination of the enantiomers of ifosfamide and its 2- and 3-N-dechloroethylated metabolites in plasma and urine using enantioselective gas chromatography with mass spectrometric detection. Journal of chromatography.

- CymitQuimica. (n.d.). 3-(2-Chloroactyl)-2-[(2-chloroethyl)amino]tetrahydro-2H-1,3,2-oxazaphosphorine-2-oxide.

- Nicolao, P., & Giometto, B. (2003). Neurological toxicity of ifosfamide. Oncology, 65 Suppl 2, 11–16.

- Wang, J. J., & Chan, K. K. (1995). Analysis of ifosfamide, 4-hydroxyifosfamide, N2-dechloroethylifosfamide, N3-dechloroethylifosfamide and iphosphoramide mustard in plasma by gas chromatography-mass spectrometry. Journal of chromatography.

- ChemicalBook. (n.d.). 3-(2-Chloroactyl)-2-[(2-chloroethyl)amino]tetrahydro-2H-1,3,2-oxazaphosphorine-2-oxide.

- Suwannoi, L., & Chan, K. K. (2001). Determination of ifosfamide, 2- and 3-dechloroethylifosfamide using gas chromatography with nitrogen-phosphorous or mass spectrometry detection. DSpace.

- CPHI Online. (n.d.). 2-[(2-chloroethyl)amino]tetrahydro-2H-1,3,2-oxazaphosphorine-2-oxide.

- Kim, H. J., Lee, J. H., Kim, J. H., Kim, D. G., & Kim, J. H. (2021). Investigation of Ifosfamide Toxicity Induces Common Upstream Regulator in Liver and Kidney. International journal of molecular sciences, 22(22), 12275.

- National Center for Biotechnology Information. (n.d.). 2H-1,3,2-Oxazaphosphorin-2-amine, N,N-bis(2-chloroethyl)tetrahydro-5-methyl-, 2-oxide. PubChem.

- Kim, H. J., Lee, J. H., Kim, J. H., Kim, D. G., & Kim, J. H. (2021). (PDF) Investigation of Ifosfamide Toxicity Induces Common Upstream Regulator in Liver and Kidney.

- Wnuk, M., & Wierzchowski, J. (2023). Biotechnological and Biomedical Applications of Enzymes Involved in the Synthesis of Nucleosides and Nucleotides—2nd Edition. MDPI.

- Veeprho. (n.d.). 2'-Oxo Ifosfamide | CAS 119670-13-2.

- Li, F., Patterson, A. D., Höfer, C. C., Krausz, K. W., Gonzalez, F. J., & Idle, J. R. (2010). Comparative Metabolism of Cyclophosphamide and Ifosfamide in the Mouse Using UPLC-ESI-QTOFMS-Based Metabolomics. Biochemical pharmacology, 80(7), 1063–1074.

- Zhang, W., & Serianni, A. S. (2017). Enzymatic synthesis of ribo- and 2'-deoxyribonucleosides from glycofuranosyl phosphates: An approach to facilitate isotopic labeling.

- U.S. Food and Drug Administration. (2016).

- ChemBK. (2024). 3-(2-CHLOROACETYL)-2-[(2-CHLOROETHYL)

- Santa Cruz Biotechnology. (n.d.). 2′-Oxo Ifosfamide-d4, CAS 119670-13-2 (unlabeled).

- Stachelska-Wierzchowska, A., & Wierzchowski, J. (2021). Chemo-Enzymatic Generation of Highly Fluorescent Nucleoside Analogs Using Purine-Nucleoside Phosphorylase. Molecules (Basel, Switzerland), 26(11), 3291.

- Kang, M., & Lee, W. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of mass spectrometry : JMS, 43(11), 1515–1522.

- Bar-Yehuda, S., & Silverman, S. K. (2006). Chemoenzymatic preparation of nucleoside triphosphates. Current protocols in nucleic acid chemistry, Chapter 13, Unit 13.2.

- Waters Corporation. (2022). Accurate Mass Screening and Discovery of Benzimidazole Opioids With the Xevo™ G3 QTof.

Sources

- 1. Ifosfamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. ClinPGx [clinpgx.org]

- 4. Ifosfamide clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ifosfamide metabolite chloroacetaldehyde causes renal dysfunction in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neurological toxicity of ifosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Investigation of Ifosfamide Toxicity Induces Common Upstream Regulator in Liver and Kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CAS 72578-71-3: 3-(2-Chloroactyl)-2-[(2-chloroethyl)amino]… [cymitquimica.com]

- 9. 3-(2-Chloroactyl)-2-[(2-chloroethyl)amino]tetrahydro-2H-1,3,2-oxazaphosphorine-2-oxide Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. cphi-online.com [cphi-online.com]

- 11. Determination of the enantiomers of ifosfamide and its 2- and 3-N-dechloroethylated metabolites in plasma and urine using enantioselective gas chromatography with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Analysis of ifosfamide, 4-hydroxyifosfamide, N2-dechloroethylifosfamide, N3-dechloroethylifosfamide and iphosphoramide mustard in plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Analysis of the urinary excretion of ifosfamide and its N-dechloroethylated metabolites in children using 31P-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]

biological significance of 2'-Oxo Ifosfamide metabolite

An In-Depth Technical Guide to the Biological Significance of 2'-Oxo-Ifosfamide

Executive Summary

Ifosfamide is a cornerstone of chemotherapy for a range of solid tumors and hematologic malignancies.[1][2][3][4][5] As a prodrug, its therapeutic efficacy and toxicity are dictated by a complex series of metabolic transformations. While the primary activation pathway leading to the cytotoxic isophosphoramide mustard and the major toxicity-inducing pathways are well-characterized, the biological relevance of minor metabolites remains an area of active investigation. This guide provides a comprehensive technical overview of 2'-oxo-ifosfamide, a metabolite arising from the side-chain oxidation of the parent compound. We will delve into its formation within the broader context of ifosfamide metabolism, its potential biological activities, and the analytical methodologies required for its study. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the complete metabolic profile of ifosfamide to refine therapeutic strategies and mitigate adverse effects.

Introduction to Ifosfamide: A Prodrug Alkylating Agent

Ifosfamide (IFO) is a synthetic analogue of cyclophosphamide, belonging to the oxazaphosphorine class of alkylating agents.[2][6] Administered as an inactive prodrug, it requires metabolic activation by hepatic cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2B6, to exert its cytotoxic effects.[1][7] The active metabolites of ifosfamide function by forming covalent linkages with DNA, creating both interstrand and intrastrand crosslinks, particularly at the N7 position of guanine.[1][8] This DNA damage disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[2][9]

Despite its broad efficacy, the clinical utility of ifosfamide is frequently limited by a distinct toxicity profile, which includes:

-

Urotoxicity: Manifesting as hemorrhagic cystitis, this is caused by the accumulation of acrolein in the bladder.[2][9]

-

Nephrotoxicity and Neurotoxicity: These are primarily attributed to the formation of chloroacetaldehyde (CAA).[1][6][10]

Understanding the metabolic fate of ifosfamide is therefore paramount to optimizing its therapeutic index—maximizing its antitumor activity while minimizing its associated toxicities.

The Metabolic Landscape of Ifosfamide

The biotransformation of ifosfamide proceeds along two major competing pathways: a therapeutically beneficial activation pathway (C4-hydroxylation) and a detoxification/toxification pathway (N-dechloroethylation). The balance between these pathways is a critical determinant of both the drug's efficacy and its adverse effect profile.[1]

Activation Pathway (C4-Hydroxylation)

The principal route for ifosfamide's bioactivation begins with hydroxylation at the C4 position of the oxazaphosphorine ring, catalyzed by CYP3A4 and CYP2B6.[7] This reaction yields 4-hydroxyifosfamide, which exists in a dynamic equilibrium with its ring-opened tautomer, aldoifosfamide.[9][11] Aldoifosfamide is a key intermediate that can diffuse from hepatic cells into systemic circulation.[9] Subsequently, aldoifosfamide undergoes spontaneous, non-enzymatic β-elimination to produce the ultimate cytotoxic species, isophosphoramide mustard (IPM) , and an equimolar amount of acrolein .[1][9] IPM is the bifunctional alkylating agent responsible for the antineoplastic activity of ifosfamide.[1]

Deactivation/Toxification Pathway (N-Dechloroethylation)

Competing with the C4-hydroxylation pathway is the oxidation of one of the two N-chloroethyl side chains.[1][12] This process, also mediated by CYP3A4 and CYP2B6, results in the formation of 2- and 3-dechloroethylifosfamide and the release of chloroacetaldehyde (CAA) .[1][12] While this pathway is considered a form of deactivation as it prevents the formation of the active IPM, the byproduct CAA is a highly reactive aldehyde implicated in the severe neurotoxicity and nephrotoxicity associated with ifosfamide therapy.[6][13] It is within this N-dechloroethylation pathway that the formation of 2'-oxo-ifosfamide is postulated to occur.

The 2'-Oxo-Ifosfamide Metabolite

Formation and Structure

2'-Oxo-ifosfamide (CAS 119670-13-2) is identified as an impurity or metabolite of ifosfamide.[14] Its formal IUPAC name is 2-chloro-1-(2-((2-chloroethyl)amino)-2-oxido-1,3,2-oxazaphosphinan-3-yl)ethan-1-one.[14] The structure indicates that a chloroacetyl group has been formed on the nitrogen atom of the oxazaphosphorine ring, which is consistent with oxidation at the second carbon (the 2' position) of one of the N-chloroethyl side chains. This metabolite is a product of the N-dechloroethylation pathway, which is more prominent for ifosfamide than for its structural isomer, cyclophosphamide.[11][12]

Biological Significance

The direct biological activity of 2'-oxo-ifosfamide has not been extensively characterized in the scientific literature. It is not considered a primary contributor to either the therapeutic or the major toxic effects of the parent drug. Its significance can be understood in the following contexts:

-

Indicator of Metabolic Shunting: The presence and quantity of 2'-oxo-ifosfamide can serve as a biomarker for the activity of the N-dechloroethylation pathway. An increased formation of this metabolite would correlate with a higher production of chloroacetaldehyde (CAA), potentially predicting a greater risk of neurotoxicity and nephrotoxicity for a patient.

-

Limited Cytotoxicity: The structural modification on the side chain likely prevents the formation of the highly reactive aziridinium ion necessary for DNA alkylation, which is the mechanism of action for isophosphoramide mustard. Therefore, 2'-oxo-ifosfamide is presumed to have little to no direct antitumor activity.

-

Contribution to Toxicity Profile: While CAA is the primary driver of neuro- and nephrotoxicity, the potential for 2'-oxo-ifosfamide to contribute to this toxicity profile cannot be entirely dismissed without further study. However, it is likely to be a minor contributor compared to CAA.

Analytical Methodologies for Metabolite Profiling

The comprehensive analysis of ifosfamide and its metabolites, including 2'-oxo-ifosfamide, in biological matrices such as plasma and urine is essential for pharmacokinetic and metabolic studies. The methods of choice are typically based on chromatography coupled with mass spectrometry.

| Method | Sample Preparation | Detection Principle | Lower Limit of Quantification (LLQ) | Reference |

| GC-NPD | Liquid-liquid extraction with ethyl acetate. | Gas chromatography with nitrogen-phosphorus detection. | 0.050 µg/mL for Ifosfamide and dechloroethylated metabolites. | [15][16] |

| GC-MS | Liquid-liquid extraction, potential derivatization. | Gas chromatography separates compounds, which are then ionized and detected by mass spectrometry. | ~0.250-0.500 µg/mL for Ifosfamide and metabolites. | [15] |

| UPLC-ESI-QTOFMS | Direct injection after dilution or protein precipitation. | Ultra-performance liquid chromatography coupled with electrospray ionization and quadrupole time-of-flight mass spectrometry. | High sensitivity, suitable for discovering novel metabolites. | [12] |

| LC-MS/MS | Solid-phase extraction (SPE) or liquid-liquid extraction. | Liquid chromatography with tandem mass spectrometry offers high sensitivity and specificity. | Method-dependent, typically in the low ng/mL range. | [17][18] |

Expert Insight: For quantitative bioanalysis in a drug development or clinical setting, LC-MS/MS is the gold standard due to its superior sensitivity, specificity, and high-throughput capabilities. For exploratory metabolomics to identify novel metabolites like 2'-oxo-ifosfamide, high-resolution mass spectrometry platforms like UPLC-QTOFMS are invaluable.[12]

Experimental Protocols

Protocol 1: In Vitro Metabolism of Ifosfamide using Human Liver Microsomes

This protocol is designed to simulate the hepatic metabolism of ifosfamide and identify the formation of its metabolites, including 2'-oxo-ifosfamide.

Causality: Human liver microsomes (HLMs) are subcellular fractions containing a high concentration of CYP450 enzymes, making them the standard in vitro system for studying drug metabolism.[1] The NADPH-regenerating system is required to provide the necessary cofactors for CYP enzyme activity.

Methodology:

-

Preparation:

-

Thaw pooled HLM (e.g., from a commercial supplier) on ice.

-

Prepare a 2X NADPH-regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer (pH 7.4).

-

Prepare a stock solution of ifosfamide in a suitable solvent (e.g., methanol or DMSO).

-

-

Incubation:

-

In a microcentrifuge tube, pre-warm 0.1 M phosphate buffer (pH 7.4) and the HLM suspension (final protein concentration 0.5-1.0 mg/mL) at 37°C for 5 minutes.

-

Initiate the reaction by adding the ifosfamide stock solution (final concentration e.g., 10 µM).

-

Immediately add an equal volume of the 2X NADPH-regenerating system to start the enzymatic reaction.

-

Control: Run parallel incubations without the NADPH-regenerating system to control for non-enzymatic degradation.

-

-

Time Points & Quenching:

-

Incubate the reaction mixture in a shaking water bath at 37°C.

-

At designated time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled analogue).

-

-

Sample Processing & Analysis:

-

Vortex the quenched samples vigorously.

-

Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Analyze the supernatant using a validated LC-MS/MS method to identify and quantify ifosfamide and its metabolites, including 2'-oxo-ifosfamide.

-

Clinical Significance and Future Directions

While 2'-oxo-ifosfamide is not a major player in the pharmacological action of ifosfamide, its study holds clinical relevance. High inter-patient variability in ifosfamide metabolism is a known clinical challenge.[1] Correlating the levels of metabolites like 2'-oxo-ifosfamide with clinical outcomes—specifically the incidence of neurotoxicity—could lead to the development of predictive biomarkers. Such a biomarker could enable clinicians to identify patients at higher risk for adverse events and adjust dosing strategies or co-therapies accordingly.

Future research should focus on:

-

Quantitative Analysis: Developing and validating robust bioanalytical assays to accurately measure 2'-oxo-ifosfamide in patient samples.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Integrating 2'-oxo-ifosfamide into comprehensive PK/PD models to better understand the overall disposition of ifosfamide and its relationship to toxicity.

-

Direct Biological Testing: Although presumed to be inactive, conducting direct in vitro cytotoxicity and neurotoxicity assays on synthesized 2'-oxo-ifosfamide would definitively establish its biological activity profile.

Conclusion

The biological significance of 2'-oxo-ifosfamide lies not in its direct therapeutic or toxic effects, but in its role as an indicator of the metabolic flux through the N-dechloroethylation pathway. As a byproduct of the same pathway that generates the potent neurotoxin chloroacetaldehyde, its detection and quantification can provide valuable insights into an individual's metabolic profile. For drug development professionals and researchers, a complete understanding of all metabolic pathways, including those leading to minor metabolites like 2'-oxo-ifosfamide, is crucial for building a comprehensive safety and efficacy profile of ifosfamide. This knowledge can pave the way for personalized medicine approaches, ultimately improving the safety and effectiveness of this important chemotherapeutic agent.

References

-

PharmGKB. (n.d.). Ifosfamide pathways, pharmacokinetics and pharmacodynamics. PharmGKB. [Link]

-

ClinPGx. (n.d.). Ifosfamide Pathway, Pharmacokinetics. ClinPGx. [Link]

-

Kerbusch, T., de Kraker, J., Keizer, H. J., van Putten, J. W., & Beijnen, J. H. (1999). Ifosfamide clinical pharmacokinetics. Clinical Pharmacokinetics, 37(5), 391-413. [Link]

-

ClinPGx. (n.d.). Ifosfamide Pathway, Pharmacodynamics. ClinPGx. [Link]

-

ResearchGate. (n.d.). Simplified diagram of ifosfamide metabolism. ResearchGate. [Link]

-

Huang, Z., Lin, G., & Li, H. (2018). Comparative Metabolism of Cyclophosphamide and Ifosfamide in the Mouse Using UPLC-ESI-QTOFMS-Based Metabolomics. Molecules, 23(9), 2309. [Link]

-

Eurofins. (2018). Analytical Method Summaries. Eurofins. [Link]

-

Vakiti, A., & Mukkamalla, S. K. R. (2024). Ifosfamide. In StatPearls. StatPearls Publishing. [Link]

-

van der Nagel, J. E., de Vries, E. G., & Beijnen, J. H. (1998). Determination of ifosfamide, 2- and 3-dechloroethyifosfamide using gas chromatography with nitrogen-phosphorus or mass spectrometry detection. Journal of Chromatography B: Biomedical Sciences and Applications, 714(2), 241-249. [Link]

-

Veeprho. (n.d.). 2'-Oxo Ifosfamide | CAS 119670-13-2. Veeprho. [Link]

-

Pediatric Oncall. (n.d.). Ifosfamide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Drug Index. [Link]

-

Pfreundschuh, M. G. (1995). The role of ifosfamide in the treatment of relapsed and refractory lymphoma. Seminars in Oncology, 22(3 Suppl 7), 24-28. [Link]

-

Nicolao, P., & Giometto, B. (2003). Neurological toxicity of ifosfamide. Oncology, 65(Suppl 2), 11-16. [Link]

-

Nichols, C. R. (1995). The role of ifosfamide in germ cell tumors and small cell lung cancer. Seminars in Oncology, 22(3 Suppl 7), 13-17. [Link]

-

Canellos, G. P. (1995). The role of ifosfamide in the treatment of lymphomas. Seminars in Oncology, 22(3 Suppl 7), 2-6. [Link]

-

DSpace. (n.d.). Determination of ifosfamide, 2- and 3-dechloroethylifosfamide using gas chromatography with nitrogen-phosphorous or mass spectrometry detection. DSpace. [Link]

Sources

- 1. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ifosfamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. The role of ifosfamide in the treatment of relapsed and refractory lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of ifosfamide in germ cell tumors and small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of ifosfamide in the treatment of lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ifosfamide clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. Ifosfamide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 9. ClinPGx [clinpgx.org]

- 10. Neurological toxicity of ifosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Comparative Metabolism of Cyclophosphamide and Ifosfamide in the Mouse Using UPLC-ESI-QTOFMS-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. veeprho.com [veeprho.com]

- 15. Determination of ifosfamide, 2- and 3-dechloroethyifosfamide using gas chromatography with nitrogen-phosphorus or mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. dspace.library.uu.nl [dspace.library.uu.nl]

- 17. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 18. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

An In-depth Technical Guide to Ifosfamide Metabolism Pathways

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Complex Metabolic Landscape of Ifosfamide

Ifosfamide, a cornerstone of chemotherapy for a spectrum of malignancies, presents a fascinating yet challenging paradigm in clinical pharmacology. Its therapeutic efficacy is intrinsically linked to a complex series of metabolic transformations, a double-edged sword that yields both the cytotoxic agents responsible for its anticancer activity and the toxic byproducts that precipitate its adverse effects. This guide is crafted for the discerning researcher, scientist, and drug development professional, offering a deep dive into the core metabolic pathways of ifosfamide. Our exploration is grounded in established scientific literature, aiming to provide not just a descriptive overview, but a causal understanding of the enzymatic processes, the resulting metabolites, and the experimental methodologies employed to elucidate these intricate pathways.

Section 1: The Central Role of Hepatic Cytochrome P450 in Ifosfamide Bioactivation

Ifosfamide is a prodrug, meaning it is pharmacologically inactive until it undergoes metabolic activation, primarily within the liver.[1] This bioactivation is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes, with CYP3A4 and CYP2B6 playing the most significant roles.[2][3]

The initial and rate-limiting step in ifosfamide's activation is the hydroxylation at the C4 position of the oxazaphosphorine ring, yielding 4-hydroxyifosfamide.[2] This metabolite exists in a dynamic equilibrium with its open-ring tautomer, aldoifosfamide.[4] It is this unstable intermediate, aldoifosfamide, that serves as the precursor to the ultimate alkylating agent.

The metabolism of ifosfamide is enantioselective, a critical consideration in its clinical application. In vitro studies have demonstrated that CYP3A4 preferentially metabolizes the (R)-enantiomer of ifosfamide to its 4-hydroxy derivative, while CYP2B6 shows a preference for the (S)-enantiomer.[5]

The Bifurcation of Aldoifosfamide: Therapeutic Action and Detoxification

Once formed, aldoifosfamide stands at a crucial metabolic crossroads, leading to either the generation of the therapeutically active metabolite or its detoxification.

-

Activation to Isophosphoramide Mustard: A significant portion of aldoifosfamide undergoes spontaneous (non-enzymatic) β-elimination. This chemical decomposition cleaves the molecule, releasing two critical products:

-

Isophosphoramide Mustard (IPM): The ultimate cytotoxic metabolite of ifosfamide. IPM is a potent DNA alkylating agent that forms inter- and intra-strand cross-links, primarily at the N7 position of guanine residues.[6] This extensive DNA damage disrupts replication and transcription, ultimately triggering apoptosis in rapidly dividing cancer cells.

-

Acrolein: An equimolar amount of this highly reactive and toxic aldehyde is also produced.[7] Acrolein is a major contributor to the urotoxicity, particularly hemorrhagic cystitis, associated with ifosfamide therapy.[8]

-

-

Detoxification to Carboxyifosfamide: The alternative fate for aldoifosfamide is detoxification through oxidation. This reaction is catalyzed by aldehyde dehydrogenase (ALDH), primarily the ALDH1A1 isoform, which converts aldoifosfamide into the inactive and non-toxic metabolite, carboxyifosfamide.[7]

Section 2: The Genesis of Neurotoxicity: N-Dechloroethylation Pathway

Parallel to the activation pathway is a major detoxification route that, paradoxically, generates the primary neurotoxic metabolite of ifosfamide. This pathway, known as N-dechloroethylation, involves the removal of one of the two chloroethyl side chains from the ifosfamide molecule. This process is also predominantly catalyzed by CYP3A4 and CYP2B6.[3]

The N-dechloroethylation of ifosfamide results in the formation of dechloroethylifosfamide and, critically, chloroacetaldehyde (CAA) .[2] Chloroacetaldehyde is a potent neurotoxin and is considered the principal agent responsible for ifosfamide-induced encephalopathy, which can manifest as confusion, seizures, and in severe cases, coma.[9] The proposed mechanism of CAA-induced neurotoxicity involves the depletion of glutathione and the inhibition of mitochondrial respiration.

Similar to the 4-hydroxylation pathway, N-dechloroethylation is also enantioselective. Studies have shown that the (S)-enantiomer of ifosfamide has a higher intrinsic metabolic clearance for N-dechloroethylation compared to the (R)-enantiomer.[5] This suggests that the stereochemistry of the parent drug can significantly influence the production of the neurotoxic metabolite.

Section 3: Visualizing the Metabolic Network

To provide a clear and comprehensive overview of the intricate metabolic fate of ifosfamide, the following diagram illustrates the key pathways, enzymes, and metabolites.

Caption: Metabolic pathways of ifosfamide, highlighting activation, detoxification, and toxicity.

Section 4: Quantitative Insights into Ifosfamide Metabolism

The following tables summarize key quantitative data related to the enzymatic metabolism of ifosfamide and the clinical concentrations of its major metabolites. This information is crucial for pharmacokinetic modeling and understanding inter-individual variability in drug response and toxicity.

Table 1: Enzyme Kinetic Parameters for Ifosfamide Metabolism

| Enzyme | Pathway | Substrate | K_m (µM) | V_max (nmol/min/nmol P450) | Reference |

| CYP3A4 | 4-Hydroxylation | (R)-Ifosfamide | Not Specified | Not Specified | [5] |

| (S)-Ifosfamide | Not Specified | Not Specified | [5] | ||

| N-Dechloroethylation | (R)-Ifosfamide | Not Specified | Not Specified | [5] | |

| (S)-Ifosfamide | Not Specified | Not Specified | [5] | ||

| CYP2B6 | 4-Hydroxylation | (R)-Ifosfamide | Not Specified | Not Specified | [5] |

| (S)-Ifosfamide | Not Specified | Not Specified | [5] | ||

| N-Dechloroethylation | (R)-Ifosfamide | Not Specified | Not Specified | [5] | |

| (S)-Ifosfamide | Not Specified | Not Specified | [5] | ||

| ALDH1A1 | Oxidation | Aldoifosfamide | Not Specified | Not Specified | [7] |

Note: Specific K_m and V_max values are often highly dependent on the experimental system (e.g., specific human liver microsome pool, recombinant enzyme system) and are not consistently reported across the literature. The provided references indicate the preferential pathways and enantioselectivity.

Table 2: Clinically Observed Plasma Concentrations of Ifosfamide and its Metabolites

| Compound | Plasma Concentration Range | Notes | Reference |

| Ifosfamide | Varies significantly with dose and infusion schedule | [10] | |

| Chloroacetaldehyde | 5 - 50 µM | Higher levels associated with neurotoxicity | [11] |

| 22 - 109 µM | Higher concentrations in patients with neurotoxic effects | [9] | |

| Acrolein (Urinary) | 0.3 - 406.8 nM | Peak concentrations 1-12 hours post-therapy | [8] |

| Isophosphoramide Mustard | Not routinely measured in clinical practice |

Section 5: Experimental Protocols for Studying Ifosfamide Metabolism

A thorough understanding of ifosfamide's metabolic fate relies on robust and reproducible experimental methodologies. This section provides detailed protocols for key in vitro and analytical techniques used to investigate the biotransformation of ifosfamide.

In Vitro Metabolism of Ifosfamide using Human Liver Microsomes

This protocol outlines a general procedure for assessing the metabolism of ifosfamide by human liver microsomes, a standard in vitro model for studying hepatic drug metabolism.

Materials:

-

Human liver microsomes (pooled or from individual donors)

-

Ifosfamide solution (in a suitable solvent, e.g., methanol, at a known concentration)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH solution

-

Magnesium chloride (MgCl₂) solution

-

Incubation tubes

-

Water bath or incubator set to 37°C

-

Quenching solution (e.g., ice-cold acetonitrile or methanol)

-

Centrifuge

Procedure:

-

Thawing Microsomes: Thaw the human liver microsomes on ice.

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture (final volume, e.g., 200 µL) by adding the following components in order:

-

Potassium phosphate buffer (to final volume)

-

MgCl₂ (final concentration, e.g., 3 mM)

-

Human liver microsomes (final protein concentration, e.g., 0.5 mg/mL)

-

Ifosfamide solution (final concentration to be tested, e.g., 200 µM)

-

-

Pre-incubation: Pre-incubate the mixture for 3-5 minutes at 37°C to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system or NADPH solution (final concentration, e.g., 1 mM).

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes). The incubation time should be within the linear range of metabolite formation.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold quenching solution (e.g., 200 µL of acetonitrile). This will precipitate the microsomal proteins.

-

Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 5-10 minutes to pellet the precipitated proteins.

-

Sample Analysis: Carefully collect the supernatant, which contains the parent drug and its metabolites. Analyze the supernatant using a suitable analytical method, such as HPLC-MS/MS, to quantify the depletion of ifosfamide and the formation of its metabolites.[12]

HPLC-Based Quantification of Ifosfamide and its Metabolites

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or UV detection is the gold standard for the quantitative analysis of ifosfamide and its various metabolites in biological matrices.

Example HPLC Method for Ifosfamide Analysis: [13]

-

Column: Cogent RP C18™, 5µm, 100Å (3.9mm x 300mm)

-

Mobile Phase: 70:30 Water/Acetonitrile

-

Flow Rate: 1.0 mL/minute

-

Injection Volume: 25 µL

-

Detection: UV at 195 nm

-

Sample Preparation: Ifosfamide 0.6 mg/mL in DI Water

Example HPLC Method for Chloroacetaldehyde Analysis (after derivatization): [14]

-

Derivatization: React chloroacetaldehyde with adenosine (10 mM) at pH 4.5 and 80°C for 2 hours to form the fluorescent adduct 1,N⁶-ethenoadenosine.

-

Column: C18 HPLC column

-

Detection: Fluorescence detector

DNA Cross-linking Assay for Isophosphoramide Mustard Activity

This assay assesses the ability of the active metabolite, isophosphoramide mustard (IPM), to form covalent cross-links with DNA, which is its primary mechanism of cytotoxicity.

Materials:

-

Isophosphoramide mustard (IPM)

-

Purified DNA (e.g., plasmid DNA or synthetic oligonucleotides)

-

Reaction buffer (e.g., Tris-HCl, pH 7.4)

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide or SYBR Green)

-

Gel imaging system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine purified DNA with varying concentrations of IPM in the reaction buffer.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time to allow for the formation of DNA cross-links.

-

Reaction Termination: Stop the reaction by adding a loading buffer containing a chelating agent (e.g., EDTA) to inactivate the IPM.

-

Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the DNA based on size and conformation.

-

Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands using a gel imaging system.

-

Analysis: The formation of inter-strand cross-links will result in a slower migration of the DNA through the gel compared to the untreated control DNA. The intensity of the slower-migrating band can be quantified to determine the extent of DNA cross-linking.[15][16]

Section 6: Conclusion and Future Perspectives

The metabolic pathways of ifosfamide are a testament to the intricate interplay between pharmacology and toxicology. A thorough understanding of these pathways is paramount for optimizing therapeutic strategies, minimizing adverse effects, and developing novel analogs with improved safety profiles. The central role of CYP3A4 and CYP2B6 in both the activation and the generation of neurotoxic metabolites highlights the potential for drug-drug interactions and the influence of genetic polymorphisms on patient outcomes.

Future research in this field will likely focus on several key areas:

-

Personalized Medicine: Genotyping for CYP2B6 and CYP3A4 polymorphisms could help predict an individual's metabolic profile and allow for dose adjustments to maximize efficacy and minimize toxicity.[2]

-

Targeted Inhibition: The development of selective inhibitors for the N-dechloroethylation pathway could potentially reduce the formation of chloroacetaldehyde and mitigate neurotoxicity without compromising the therapeutic activation of ifosfamide.

-

Novel Analogs: The design of new ifosfamide analogs with altered metabolic profiles, such as those that are more efficiently activated or less prone to generating toxic metabolites, remains a promising avenue for improving the therapeutic index of this important class of anticancer agents.

By continuing to unravel the complexities of ifosfamide metabolism, the scientific community can pave the way for safer and more effective cancer chemotherapy.

References

-

Goren, M. P. (n.d.). Chloroacetaldehyde and Ifosfamide Toxicity. Grantome. Retrieved from [Link]

- Kerbusch, T., de Kraker, J., Keizer, H. J., et al. (2001). Clinical pharmacokinetics and pharmacodynamics of ifosfamide and its metabolites. Clinical Pharmacokinetics, 40(1), 41–62.

-

National Center for Biotechnology Information. (n.d.). Chloroacetaldehyde: Acute Exposure Guideline Levels. In PubChem. Retrieved from [Link]

-

Kerbusch, T., de Kraker, J., Keizer, H. J., et al. (2001). Clinical pharmacokinetics and pharmacodynamics of ifosfamide and its metabolites. University of Groningen Research Portal. Retrieved from [Link]

- Huang, Z., & Waxman, D. J. (1999). High-performance liquid chromatographic-fluorescent method to determine chloroacetaldehyde, a neurotoxic metabolite of the anticancer drug ifosfamide, in plasma and in liver microsomal incubations. Analytical Biochemistry, 273(1), 101–107.

- Boddy, A. V., Yule, S. M., & Idle, J. R. (1995). Pharmacokinetics and Metabolism of Ifosfamide Administered as a Continuous Infusion in Children. Cancer Research, 55(14), 3157–3163.

- Baxter Healthcare. (n.d.). Development and Validation of RP-HPLC Methods for the Analysis of Ifosfamide and Mesna.

-

PharmGKB. (n.d.). Ifosfamide Pathway, Pharmacokinetics. Retrieved from [Link]

- Lowenberg, D., Thorn, C. F., Desta, Z., Flockhart, D. A., Altman, R. B., & Klein, T. E. (2014). PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics. Pharmacogenetics and Genomics, 24(5), 265–269.

- Chugh, R., Wagner, T., Griffith, K. A., et al. (2006). Phase I trial and pharmacokinetic analysis of ifosfamide in cats with sarcomas. American Journal of Veterinary Research, 67(3), 503–509.

- Roy, P., Yu, L. J., Crespi, C. L., & Waxman, D. J. (1999). Stereoselective metabolism of ifosfamide by human P-450s 3A4 and 2B6. Favorable metabolic properties of R-enantiomer. Drug Metabolism and Disposition, 27(11), 1309–1318.

- Huang, Z., & Waxman, D. J. (2000). Role of human liver microsomal CYP3A4 and CYP2B6 in catalyzing N-dechloroethylation of cyclophosphamide and ifosfamide. Biochemical Pharmacology, 59(8), 961–972.

- Jounaidi, Y., & Waxman, D. J. (2004). ENANTIOSELECTIVE METABOLISM AND CYTOTOXICITY OF R-IFOSFAMIDE AND S-IFOSFAMIDE BY TUMOR CELL-EXPRESSED CYTOCHROMES P450. Drug Metabolism and Disposition, 32(10), 1262–1268.

-

MicroSolv Technology Corporation. (2021). Ifosfamide Assay Analyzed with HPLC – AppNote. Retrieved from [Link]

- Wainer, I. W., Granvil, C. L., & Wang, T. (2007). Enantioselective Liquid Chromatography – Mass Spectrometry Assay for the Determination of Ifosfamide and Identification of the N-Dechloroethylated Metabolites of Ifosfamide in Human Plasma.

-

Aleksa, K., Cvijovic, K., Woodland, C., Rieder, M., & Koren, G. (2005). Renal-tubule metabolism of ifosfamide to the nephrotoxic chloroacetaldehyde: Pharmacokinetic modeling for estimation of intracellular levels. ResearchGate. Retrieved from [Link]

-

NIOSH. (n.d.). Development of An HPLC-MS/MS Test Procedure to Quantify 4-Ketocyclophosphamide,Cyclophosphamide and Ifosfamide In Human Urine. ResearchGate. Retrieved from [Link]

- Kurowski, V., & Wagner, T. (1997). Ifosfamide cytotoxicity on human tumor and renal cells: role of chloroacetaldehyde in comparison to 4-hydroxyifosfamide. Cancer Chemotherapy and Pharmacology, 40(2), 148–154.

- Jardine, I., Fenselau, C., Appler, M., et al. (1978). Quantitation by Gas Chromatography-Chemical Ionization Mass Spectrometry of Cyclophosphamide, Phosphoramide Mustard, and Nornitrogen Mustard in the Plasma and Urine of Patients Receiving Cyclophosphamide Therapy. Cancer Research, 38(2), 408–415.

-

Huang, Z., & Waxman, D. J. (2000). Role of Human Liver Microsomal CYP3A4 and CYP2B6 in Catalyzing N-Dechloroethylation of Cyclophosphamide and Ifosfamide. Boston University. Retrieved from [Link]

- Wilson, L. S., et al. (2018). Kinetics of Cyclophosphamide Metabolism in Humans, Dogs, Cats, and Mice and Relationship to Cytotoxic Activity and Pharmacokinetics. Drug Metabolism and Disposition, 46(7), 967–975.

-

PharmGKB. (n.d.). Ifosfamide Pathway, Pharmacodynamics. Retrieved from [Link]

- Basu, A. K., & Hanrahan, C. J. (2018). Preparation of Stable Nitrogen Mustard DNA Inter Strand Crosslink Analogs for Biochemical and Cell Biological Studies. Methods in Molecular Biology, 1711, 137–151.

- Allen, L. M., & Creaven, P. J. (1975). Pharmacokinetics of ifosfamide. Clinical Pharmacology and Therapeutics, 17(4), 492–498.

- Chugh, R., Wagner, T., Griffith, K. A., et al. (2007). Assessment of ifosfamide pharmacokinetics, toxicity, and relation to CYP3A4 activity as measured by the erythromycin breath test in patients with sarcoma. Cancer, 109(11), 2309–2316.

- Bauer, G. B., & Povirk, L. F. (1997). DNA guanine-guanine crosslinking sequence specificity of isophosphoramide mustard, the alkylating metabolite of the clinical antitumor agent ifosfamide. Anti-cancer Drug Design, 12(4), 285–291.

- Preiss, R., et al. (2002). Gender difference in ifosfamide metabolism by human liver microsomes. Cancer Chemotherapy and Pharmacology, 50(3), 244–248.

- Kurtz, A. J., & Sinko, M. R. (2016). Covalent DNA-Protein Cross-linking by Phosphoramide Mustard and Nornitrogen Mustard in Human Cells. Chemical Research in Toxicology, 29(2), 224–236.

- Ganesan, S., et al. (2015). Phosphoramide mustard exposure induces DNA adduct formation and the DNA damage repair response in rat ovarian granulosa cells. Toxicology and Applied Pharmacology, 282(3), 252–258.

- T-C. R. Lo, et al. (2014). Comparative Metabolism of Cyclophosphamide and Ifosfamide in the Mouse Using UPLC-ESI-QTOFMS-Based Metabolomics. Journal of Analytical & Bioanalytical Techniques, 5(5), 209.

- Kurtz, A. J., & Sinko, M. R. (2016). Covalent DNA-Protein Cross-Linking by Phosphoramide Mustard and Nornitrogen Mustard in Human Cells. Chemical Research in Toxicology, 29(2), 224–236.

-

Kamijima, H., et al. (2005). Monitoring of urinary acrolein concentration in patients receiving cyclophosphamide and ifosphamide. ResearchGate. Retrieved from [Link]

- Kamijima, H., et al. (2005). Monitoring of Urinary Acrolein Concentration in Patients Receiving Cyclophosphamide and Ifosphamide. Biological & Pharmaceutical Bulletin, 28(6), 1151–1154.

-

PharmGKB. (n.d.). Ifosfamide Pathway, Pharmacodynamics. Retrieved from [Link]

- Tsui, J. C., & Lown, J. W. (1987). Antitumor activity of halogen analogs of phosphoramide, isophosphoramide, and triphosphoramide mustards, the cytotoxic metabolites of cyclophosphamide, ifosfamide, and trofosfamide. Journal of Medicinal Chemistry, 30(11), 2018–2023.

- Canals, F., et al. (2020). Structural and kinetic features of aldehyde dehydrogenase 1A (ALDH1A) subfamily members, cancer stem cell markers active in retinoic acid biosynthesis. Archives of Biochemistry and Biophysics, 683, 108256.

-

Canals, F., et al. (2020). Structural and kinetic features of aldehyde dehydrogenase 1A (ALDH1A) subfamily members, cancer stem cell markers active in retinoic acid biosynthesis. ResearchGate. Retrieved from [Link]

- Klyosov, A. A. (1996). Kinetics and specificity of human liver aldehyde dehydrogenases toward aliphatic, aromatic, and fused polycyclic aldehydes. Biochemistry, 35(14), 4457–4467.

Sources

- 1. research.rug.nl [research.rug.nl]

- 2. ClinPGx [clinpgx.org]

- 3. Role of human liver microsomal CYP3A4 and CYP2B6 in catalyzing N-dechloroethylation of cyclophosphamide and ifosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stereoselective metabolism of ifosfamide by human P-450s 3A4 and 2B6. Favorable metabolic properties of R-enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DNA guanine-guanine crosslinking sequence specificity of isophosphoramide mustard, the alkylating metabolite of the clinical antitumor agent ifosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. Monitoring of urinary acrolein concentration in patients receiving cyclophosphamide and ifosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chloroacetaldehyde: Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Chloroacetaldehyde and Ifosfamide Toxicity - Marshall Goren [grantome.com]

- 12. Enantioselective Liquid Chromatography – Mass Spectrometry Assay for the Determination of Ifosfamide and Identification of the N-Dechloroethylated Metabolites of Ifosfamide in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ifosfamide Assay Analyzed with HPLC – AppNote [mtc-usa.com]

- 14. High-performance liquid chromatographic-fluorescent method to determine chloroacetaldehyde, a neurotoxic metabolite of the anticancer drug ifosfamide, in plasma and in liver microsomal incubations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Covalent DNA-Protein Cross-linking by Phosphoramide Mustard and Nornitrogen Mustard in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Phosphoramide mustard exposure induces DNA adduct formation and the DNA damage repair response in rat ovarian granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Monitoring Ifosfamide Metabolism: Evaluating Established and Hypothetical Biomarkers

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of Ifosfamide metabolism and the critical role of biomarkers in optimizing its therapeutic window. We will delve into the established metabolic pathways, the clinical significance of key metabolites, and explore the potential, albeit hypothetical, role of novel compounds such as 2'-Oxo Ifosfamide.

Introduction to Ifosfamide: A Potent Alkylating Agent with a Narrow Therapeutic Index

Ifosfamide is a crucial chemotherapeutic agent, an oxazaphosphorine alkylating agent, employed in the treatment of a wide array of solid tumors and hematologic malignancies.[1] As a prodrug, Ifosfamide requires metabolic activation to exert its cytotoxic effects.[2] However, this bioactivation is a double-edged sword, leading to the formation of both therapeutically active and highly toxic metabolites. The significant inter-individual variability in Ifosfamide metabolism underscores the critical need for robust biomarker monitoring to enhance efficacy while mitigating severe toxicities, such as neurotoxicity, nephrotoxicity, and urotoxicity.[3]

The Intricate Metabolic Landscape of Ifosfamide

The biotransformation of Ifosfamide is a complex process primarily occurring in the liver, mediated by cytochrome P450 (CYP) enzymes, with CYP3A4 and CYP2B6 playing pivotal roles.[4] The metabolism of Ifosfamide proceeds via two major competing pathways: 4-hydroxylation (activation) and N-dechloroethylation (inactivation and toxification).

-

4-Hydroxylation Pathway (Activation): This pathway, primarily catalyzed by CYP3A4, leads to the formation of the unstable intermediate 4-hydroxyifosfamide. This intermediate exists in equilibrium with its tautomer, aldoifosfamide. Aldoifosfamide can then undergo spontaneous decomposition to yield the ultimate alkylating agent, isophosphoramide mustard, which is responsible for the drug's cytotoxic activity through DNA cross-linking, and acrolein, a highly urotoxic metabolite.[5]

-